1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
2-chloro-1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-11-5-9(16)2-1-8(11)7-18-10-3-4-13(17)12(15)6-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOSXURPWHGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CSC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Benzene Derivatives
The synthesis begins with halogenated precursors to establish the chloro and fluoro substituents. A common approach involves 1-chloro-3-fluoro-6-methylbenzene as the primary aromatic backbone. Chlorination and fluorination are achieved via electrophilic substitution using Cl₂ (g) and F₂ (g) under controlled conditions. For instance:
Sulfanylmethyl Group Introduction
The sulfanylmethyl bridge is introduced via thiol-alkylation or Ullmann coupling . In one method, 3-chloro-4-fluorobenzenethiol reacts with 1-chloro-3-fluoro-6-(chloromethyl)benzene in dimethylformamide (DMF) using K₂CO₃ as a base:
Key parameters :
-
Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.
-
Temperature : 80–100°C for 12–24 hours.
Friedel-Crafts Sulfanylation
Catalytic Sulfanylmethylation
A Friedel-Crafts approach employs trifluoromethanesulfonic acid (TfOH) to activate the sulfanylmethyl donor. For example, 3-chloro-4-fluorophenylmethanesulfonyl chloride reacts with 1-chloro-3-fluoro-6-methylbenzene under TfOH catalysis:
Conditions :
Industrial Scalability
Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions. For instance, a microreactor system at 120°C achieves 85% conversion in 2 hours, compared to 48% in batch reactors.
Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling links pre-functionalized benzene rings. A boronic ester derivative of 3-chloro-4-fluorophenylsulfanylmethyl group reacts with 1-chloro-3-fluoro-6-bromobenzene:
Optimized conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : Cs₂CO₃ in THF/H₂O.
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Yield : 70–75%.
SNAr (Nucleophilic Aromatic Substitution)
Electron-deficient aromatic rings undergo substitution with thiolate nucleophiles. For example, 1-chloro-3-fluoro-6-nitrobenzene reacts with sodium 3-chloro-4-fluorophenylsulfanylmethanide:
Key factors :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| NAS | High regioselectivity | Long reaction times | 65–72% |
| Friedel-Crafts | Scalable | Acidic conditions degrade sensitive groups | 58–63% |
| Suzuki Coupling | Tolerance to functional groups | Requires pre-functionalized reagents | 70–75% |
| SNAr | Works with electron-deficient rings | High temperatures needed | 50–55% |
Mechanistic Insights
NAS Mechanism
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfanylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated compounds or reduced sulfanylmethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has been explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases. The presence of halogen atoms often enhances the biological activity of compounds, making them suitable candidates for further development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chlorinated phenylsulfanylmethyl compounds have shown effectiveness against different cancer cell lines, suggesting that 1-chloro-3-fluoro derivatives may also possess similar bioactivity .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis processes. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Synthetic Reactions Involving 1-Chloro-3-fluoro Compounds
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature, DMF | 85 | |
| Coupling Reaction | Pd-catalyzed, Ethanol | 90 | |
| Electrophilic Aromatic Substitution | Acetic Acid | 75 |
Materials Science
In materials science, halogenated compounds are often utilized to modify the properties of polymers and other materials. The incorporation of 1-chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene into polymer matrices can enhance thermal stability and chemical resistance.
Case Study: Polymer Composites
Studies have shown that adding halogenated aromatic compounds to polymer composites improves flame retardancy and thermal degradation properties. For example, incorporating such compounds into polycarbonate matrices resulted in materials with significantly improved fire resistance compared to unmodified polymers .
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms and the sulfanylmethyl group can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the sulfanylmethyl bridge linking two halogenated aromatic rings. Below is a comparative analysis with analogs:
Table 1: Structural Comparison
Key Observations :
- Halogenation: The target compound’s dual chloro-fluoro substitution on both aromatic rings contrasts with Sulphenone’s single chlorine and SC-558’s variable substituents (e.g., Br, OCH3). Fluorine’s electronegativity may enhance metabolic stability compared to bulkier groups like methoxy .
- Sulfur Functionality: The sulfanylmethyl (-SCH2-) group differs from Sulphenone’s sulfonyl (-SO2-) and SC-558’s sulfonamide (-SO2NH2).
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s low solubility aligns with its high halogen content and non-polar sulfanylmethyl group, contrasting with Sulphenone’s moderate solubility due to its polar sulfonyl group .
- Fluorine’s role : Fluorine in the target compound and dacomitinib likely enhances metabolic stability and binding affinity via electron-withdrawing effects .
Research Tools and Methodologies
Crystallographic software like SHELX () is widely used to resolve structures of halogenated aromatics. For example, SHELXL refines small-molecule geometries, which could aid in analyzing the target compound’s conformation .
Biological Activity
1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and its cytotoxic properties.
Chemical Structure and Properties
The molecular formula of 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is with a molecular weight of approximately 265.12 g/mol. The presence of halogen atoms (chlorine and fluorine) in the structure is known to enhance biological activity, particularly in antimicrobial applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, halogenated derivatives have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . The introduction of chlorine and fluorine atoms is believed to increase lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .
| Compound | Activity | Target |
|---|---|---|
| 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene | Potential antibacterial | S. aureus, MRSA |
| 4-Chlorocinnamanilides | Effective | Gram-positive bacteria |
| 3,4-Dichlorocinnamanilides | Broader spectrum | E. faecalis, M. tuberculosis |
Anticancer Activity
In vitro studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives of cinnamic acid have been shown to possess anticancer properties while maintaining low toxicity to normal cells . The structure-activity relationship (SAR) indicates that modifications in the halogen substituents can lead to enhanced anticancer activity.
Case Studies
- Cinnamic Acid Derivatives : A study evaluated a series of cinnamic acid derivatives, revealing that certain compounds demonstrated submicromolar activity against cancer cell lines while exhibiting minimal cytotoxicity towards primary mammalian cells . This highlights the potential for developing new anticancer agents based on similar structural frameworks.
- Antibacterial Efficacy : In a comparative study, several halogenated compounds were assessed for their antibacterial efficacy against clinical isolates. Compounds with multiple halogen substitutions exhibited superior activity compared to their non-halogenated counterparts, suggesting that 1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene may also possess similar properties .
Research Findings
The biological activity of halogenated compounds has been extensively documented. The following findings summarize key insights:
- Enhanced Lipophilicity : The presence of halogens increases the lipophilicity of compounds, which is crucial for penetrating bacterial membranes and exerting antimicrobial effects .
- Cytotoxicity Profiles : While many halogenated compounds show promising antibacterial and anticancer activities, their cytotoxicity profiles must be carefully evaluated to identify candidates with therapeutic potential without significant side effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene, and what reaction conditions optimize yield?
- Methodology : The compound’s synthesis likely involves sulfanylmethylation via nucleophilic substitution. A plausible route is reacting 3-chloro-4-fluorobenzenethiol with a bromomethylated benzene precursor (e.g., 1-bromo-3-chloro-5-fluorobenzene) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or GC-MS is critical .
- Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) .
Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Identify protons on the benzene rings (δ 6.8–7.5 ppm) and sulfanylmethyl (–SCH₂–, δ ~3.5 ppm). Fluorine and chlorine substituents cause distinct splitting patterns .
- HRMS : Exact mass verification (calculated for C₁₃H₈Cl₂F₂S: 324.97 g/mol) using high-resolution mass spectrometry .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to calculate:
- Frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Partial charges on sulfur and halogens to predict reactivity in cross-coupling reactions .
Q. How do intermolecular interactions in the crystal lattice influence its physicochemical stability?
- Crystal Packing Analysis :
- Weak Interactions : Halogen∙∙∙π (Cl∙∙∙C₆H₅) and hydrogen bonding (C–H∙∙∙F) stabilize the lattice. Use Mercury or ORTEP-3 to visualize these interactions .
- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (empirical) with lattice energy (DFT-calculated). Discrepancies >5°C suggest polymorphic forms .
Q. How can contradictions between experimental and computational data (e.g., bond lengths, reaction yields) be resolved?
- Case Study : If DFT-predicted C–S bond length (1.81 Å) conflicts with crystallographic data (1.78 Å):
- Error Sources : Basis set limitations (switch to def2-TZVP) or neglect of dispersion forces (add D3 correction).
- Experimental Validation : Repeat crystallography with higher-resolution data (SHELXL refinement, R-factor <0.05) .
- Yield Discrepancies : Compare synthetic protocols (e.g., solvent polarity, catalyst presence) using DOE (Design of Experiments) to isolate critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
